4-(N-nitrosomethylamino)-1-(3-pyridyl)butan-1-one is a nitrosamine and a member of pyridines.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone is a natural product found in Nicotiana tabacum with data available.
4-Methylnitrosamino-1,3-pyridyl-1-butanone is a yellowish crystalline solid nitrosamine that naturally occurs in tobacco products by oxidation and nitrosation of nicotine during the making and smoking of tobacco. 4-Methylnitrosamino-1,3-pyridyl-1-butanone is only used as a research chemical to induce tumorigenesis. This substance is reasonably anticipated to be a human carcinogen. (NCI05)
4-(N-Nitrosomethylamino)-1-(3-pyridyl)1-butanone can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
See also: Tobacco Leaf (part of).
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
CAS No.: 64091-91-4
Cat. No.: VC0537434
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64091-91-4 |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide |
| Standard InChI | InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3 |
| Standard InChI Key | FLAQQSHRLBFIEZ-UHFFFAOYSA-N |
| SMILES | CN(CCCC(=O)C1=CN=CC=C1)N=O |
| Canonical SMILES | CN(CCCC(=O)C1=CN=CC=C1)N=O |
| Appearance | Solid powder |
| Colorform | Light-yellow crystalline soild |
| Melting Point | 151 to 153 °F (NTP, 1992) 63 °C 64 °C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
NNK, with the systematic IUPAC name N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide, belongs to the class of aryl alkyl ketones. Its molecular formula is C₁₀H₁₃N₃O₂, and it has a monoisotopic mass of 207.1008 Da . The compound features a pyridinyl group linked to a ketone-functionalized butyl chain and a methylnitrosamino moiety, which is critical for its carcinogenicity.
Table 1: Key Chemical Properties of NNK
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₂ | |
| Molecular Weight | 207.23 g/mol | |
| Melting Point | -43.8 °C | |
| Boiling Point | 81.6 °C | |
| Flash Point | 2 °C (closed cup) | |
| CAS Registry Number | 64091-91-4 |
Spectroscopic and Chromatographic Data
Sources and Environmental Presence
Thirdhand Smoke (THS)
NNK persists in environments contaminated by tobacco smoke, adhering to surfaces and dust. THS residues undergo gradual degradation, releasing NNK into the air and posing exposure risks through inhalation, dermal contact, and ingestion . Studies in Athens, Greece, detected elevated NNK levels in wastewater, correlating with widespread indoor smoking and inadequate ventilation .
Metabolic Activation and Detoxification
Procarcinogen Activation
NNK requires metabolic activation to exert carcinogenic effects. Cytochrome P450 enzymes (CYP2A6, CYP2B6) catalyze α-hydroxylation, producing reactive intermediates that alkylate DNA (e.g., forming O⁶-methylguanine adducts) . Myeloperoxidase (MPO) and epoxide hydrolase (EPHX1) further contribute to NNK activation in pulmonary and hepatic tissues .
Key Metabolites:
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NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol): A major metabolite detected in urine, serving as a biomarker of NNK exposure .
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HPBA (4-Hydroxy-4-(3-pyridyl)-butyric acid) and NNAL-N-oxide: Detoxification products generated via glucuronidation and oxidation .
Detoxification Pathways
Glucuronosyltransferases (UGTs) conjugate NNAL into NNAL-O-glucuronide and NNAL-N-glucuronide, facilitating renal excretion. Polymorphisms in UGT1A1 and SULT1A1 genes influence individual susceptibility to NNK-induced carcinogenesis .
Mechanisms of Carcinogenesis
DNA Damage and Mutagenesis
NNK-derived DNA adducts induce G→A transitions in oncogenes (e.g., KRAS) and tumor suppressors (e.g., TP53), driving uncontrolled cell proliferation. In murine models, intratracheal NNK administration caused hypermethylation of 35 genes, including those regulating apoptosis and cell cycle control .
Signaling Pathway Disruption
NNK activates nicotinic acetylcholine receptors (nAChRs) and β-adrenergic receptors, triggering downstream cascades (e.g., ERK1/2, PI3K/Akt) that promote tumor growth and angiogenesis . Chronic exposure upregulates NF-κB, fostering inflammatory microenvironments conducive to cancer progression .
Transplacental Carcinogenicity
In mice, NNK crosses the placenta and induces DNA methylation abnormalities in fetal tissues, predisposing offspring to lung and liver tumors .
Health Hazards and Toxicological Profile
Acute and Chronic Effects
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Acute Toxicity: NNK exposure causes nausea, vomiting, and respiratory distress. Oral LD₅₀ values in rodents range from 50–100 mg/kg .
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Carcinogenicity: Classified as Group 1 (carcinogenic to humans) by IARC, NNK is implicated in lung, pancreatic, and nasal cavity tumors .
Table 2: GHS Hazard Classification of NNK
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | Danger |
| Skin Sensitization | Category 1 | Warning |
| Carcinogenicity | Category 2 | Warning |
Environmental and Occupational Risks
Workers in tobacco farming and manufacturing face elevated NNK exposure. Thirdhand smoke residues in homes and vehicles pose risks to non-smokers, particularly children .
Regulatory Status and Mitigation Strategies
Global Regulations
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IARC: Upgraded NNK to Group 1 in 2007 based on mechanistic evidence .
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EU CLP Regulation: Mandates labeling for carcinogenicity (H351) and skin sensitization (H317) .
Risk Reduction Measures
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Smoking Cessation: Eliminates primary NNK exposure.
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Ventilation and Cleaning: Reduces thirdhand smoke residues in indoor environments .
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Chemopreventive Agents: Green tea polyphenols (e.g., EGCG) inhibit NNK-induced lung tumorigenesis in preclinical models .
Research Gaps and Future Directions
While NNK’s role in adult cancers is well-established, its effects on embryonic development remain understudied. Zebrafish models reveal NNK metabolism to HPBA and NNAL-N-oxide, accompanied by purine/pyrimidine metabolism disruptions . Future studies should explore transgenerational epigenetic effects and biomarkers for early cancer detection.
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